molecular formula C22H27N5OS B12242604 4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B12242604
M. Wt: 409.5 g/mol
InChI Key: HJGFYBXWFNOKFY-UHFFFAOYSA-N
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Description

4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the methylsulfanyl and oxan-4-yl groups. The final step involves the coupling of this intermediate with a piperazine derivative and subsequent reaction with benzonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

4-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C22H27N5OS/c1-29-22-24-20(19-6-12-28-13-7-19)14-21(25-22)27-10-8-26(9-11-27)16-18-4-2-17(15-23)3-5-18/h2-5,14,19H,6-13,16H2,1H3

InChI Key

HJGFYBXWFNOKFY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C4CCOCC4

Origin of Product

United States

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